molecular formula C9H11N3O B2371886 8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one CAS No. 148890-77-1

8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one

Cat. No.: B2371886
CAS No.: 148890-77-1
M. Wt: 177.207
InChI Key: UMVNQXGZJREZSH-UHFFFAOYSA-N
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Description

8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzamide with methyl ketones in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced catalysts, and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to quinazolinone derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Introduction of different functional groups at specific positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets’ activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone: A parent compound with a similar structure.

    Dihydroquinazolinone: A reduced form with different biological activities.

    Aminoquinazoline: A related compound with an amino group at a different position.

Uniqueness

8-amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

8-amino-3-methyl-1,4-dihydroquinazolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-12-5-6-3-2-4-7(10)8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVNQXGZJREZSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C(=CC=C2)N)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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